3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Overview
Description
3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound characterized by the presence of a chloromethyl group and a trifluoroethyl group attached to a pyrazole ring The trifluoroethyl group is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally benign solvents.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the trifluoroethyl group.
Addition Reactions: The trifluoroethyl group can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazoles, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.
Scientific Research Applications
3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoroethyl group can enhance binding affinity and specificity due to its strong electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: can be compared with other pyrazole derivatives such as:
Uniqueness
The presence of both the chloromethyl and trifluoroethyl groups in this compound makes it unique among pyrazole derivatives
Properties
IUPAC Name |
3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2/c7-3-5-1-2-12(11-5)4-6(8,9)10/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOWHECXKSAYNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CCl)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617077 | |
Record name | 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260658-95-4 | |
Record name | 1H-Pyrazole, 3-(chloromethyl)-1-(2,2,2-trifluoroethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260658-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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